molecular formula C16H23N3S B4132236 4-sec-butyl-5-(4-tert-butylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

4-sec-butyl-5-(4-tert-butylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No. B4132236
M. Wt: 289.4 g/mol
InChI Key: HBEPSECSLBADSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-sec-butyl-5-(4-tert-butylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that has been widely researched due to its potential applications in various fields. It is a member of the triazole family and has been found to exhibit interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-sec-butyl-5-(4-tert-butylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is not fully understood. However, it has been suggested that it may act by inhibiting enzymes involved in DNA synthesis and repair, leading to the death of cancer cells. It may also act by inhibiting viral replication through the disruption of viral proteins.
Biochemical and Physiological Effects
Studies have shown that 4-sec-butyl-5-(4-tert-butylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has a range of biochemical and physiological effects. It has been found to exhibit antioxidant and anti-inflammatory properties, as well as antitumor and antiviral activity. Additionally, it has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 4-sec-butyl-5-(4-tert-butylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in lab experiments include its potential applications in the development of new drugs and its diverse range of biochemical and physiological effects. However, its limitations include the lack of understanding of its mechanism of action and the need for further research to fully understand its potential applications.

Future Directions

There are several future directions for the research of 4-sec-butyl-5-(4-tert-butylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. These include further studies on its mechanism of action, as well as its potential applications in the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand its antitumor and antiviral activity, and its potential use in the development of new drugs.

Scientific Research Applications

4-sec-butyl-5-(4-tert-butylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been extensively researched for its potential applications in the field of medicine. It has been found to exhibit antitumor and antiviral activity, making it a promising candidate for the development of new drugs. Additionally, it has been shown to have antioxidant and anti-inflammatory properties, which could be useful in the treatment of various diseases.

properties

IUPAC Name

4-butan-2-yl-3-(4-tert-butylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3S/c1-6-11(2)19-14(17-18-15(19)20)12-7-9-13(10-8-12)16(3,4)5/h7-11H,6H2,1-5H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEPSECSLBADSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=NNC1=S)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-sec-butyl-5-(4-tert-butylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 2
4-sec-butyl-5-(4-tert-butylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 3
4-sec-butyl-5-(4-tert-butylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 4
4-sec-butyl-5-(4-tert-butylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 5
4-sec-butyl-5-(4-tert-butylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 6
4-sec-butyl-5-(4-tert-butylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

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